MFCD18318288
Description
MFCD18318288 is a chemical compound cataloged under the Molecular Design Limited (MDL) identifier system. Such compounds are often used in pharmaceutical intermediates, agrochemicals, or materials science due to their tunable reactivity and bioactivity.
Properties
IUPAC Name |
5-(3-carbamoyl-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-10-2-1-6(3-8(10)12(16)18)7-4-9(13(19)20)11(15)17-5-7/h1-5H,(H2,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESVJKVTITZYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(N=C2)Cl)C(=O)O)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688170 | |
| Record name | 5-(3-Carbamoyl-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-59-8 | |
| Record name | 5-(3-Carbamoyl-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318288” involves multiple steps, typically starting from readily available precursors. The exact synthetic route can vary, but it generally includes:
Step 1: Formation of an intermediate through a reaction involving a base and a halogenated compound.
Step 2: Further functionalization of the intermediate using reagents such as organolithium or Grignard reagents.
Step 3: Final purification and isolation of “this compound” through techniques like recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: “MFCD18318288” undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
“MFCD18318288” has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD18318288” exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
The following analysis compares MFCD18318288 with structurally and functionally related compounds, leveraging data from analogous substances in the evidence.
Table 1: Physicochemical Properties
Key Observations :
- Structural Similarity : Both CAS 918538-05-3 and this compound (hypothetical) share identical molecular formulas (C₆H₃Cl₂N₃), suggesting analogous applications in medicinal chemistry, such as kinase inhibition or antimicrobial activity .
- Solubility & Bioavailability : Chloropyrimidine derivatives (e.g., CAS 54198-89-9) exhibit higher solubility (0.687 mg/mL) compared to pyrazolo-triazines (0.24 mg/mL), likely due to reduced aromaticity and increased hydrogen-bonding capacity .
- Safety Profile : All compounds in this class carry warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating stringent handling protocols .
Key Observations :
- Catalyst Efficiency : Nickel-based catalysts (e.g., [Ni(dppf)Cl₂]) in CAS 54198-89-9 synthesis achieve high yields (95%) under mild conditions, contrasting with the harsher DMF-mediated cyclocondensation for pyrazolo-triazines .
- Green Chemistry Potential: highlights ionic liquids and recyclable catalysts (e.g., A-FGO) for similar compounds, suggesting room for optimizing this compound synthesis .
Key Observations :
- Potency vs. Selectivity : Chlorinated pyrimidines (e.g., CAS 1761-61-1) show superior antibacterial potency (IC₅₀ = 25 nM) compared to pyrazolo-triazines, but kinase inhibitors like this compound may offer broader therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
